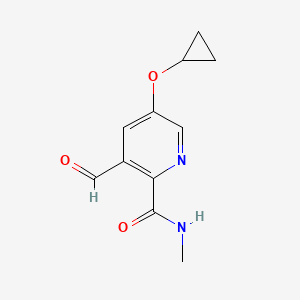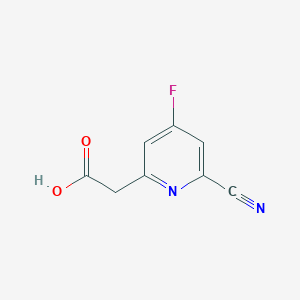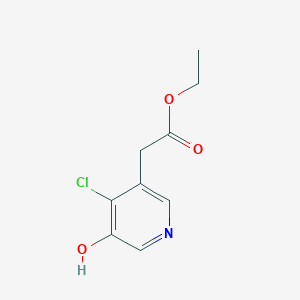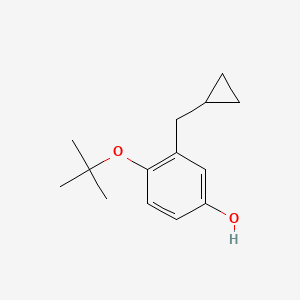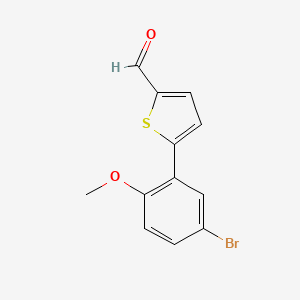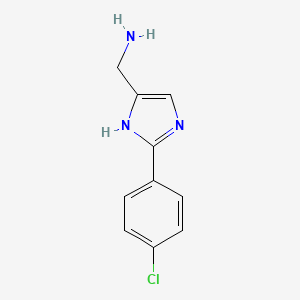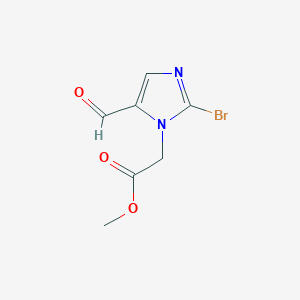
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo group at the second position, a formyl group at the fifth position, and an acetic acid methyl ester moiety attached to the nitrogen atom at the first position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Bromo Group: The bromo group can be introduced through a halogenation reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: (2-Bromo-5-carboxy-imidazol-1-YL)-acetic acid methyl ester.
Reduction: (2-Bromo-5-hydroxymethyl-imidazol-1-YL)-acetic acid methyl ester.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Bromoimidazole: A simpler derivative with a bromo group at the second position, used in various chemical reactions and as a building block for more complex compounds.
5-Formylimidazole: A derivative with a formyl group at the fifth position, studied for its potential biological activities.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromo and formyl groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
methyl 2-(2-bromo-5-formylimidazol-1-yl)acetate |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6(12)3-10-5(4-11)2-9-7(10)8/h2,4H,3H2,1H3 |
InChI Key |
QQZUYBUVYOILOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=CN=C1Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



